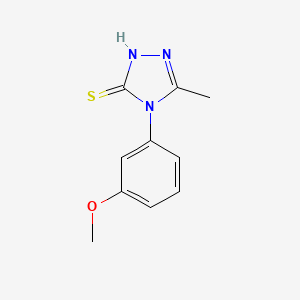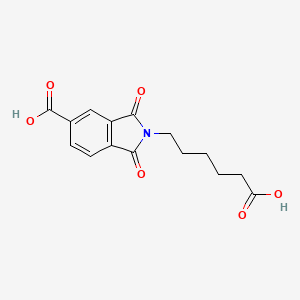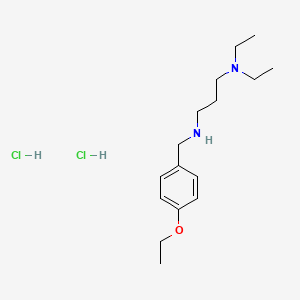![molecular formula C15H18BrNO4 B4669844 1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4669844.png)
1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a pyrrolidinedione derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. BDP has been shown to enhance the release of dopamine and norepinephrine, which are two neurotransmitters that play a key role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
BDP has a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications. Some of the most notable effects of BDP include increased neuronal firing, enhanced cognitive function, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
BDP has several advantages for use in lab experiments, including its ability to enhance neuronal firing and improve cognitive function. However, there are also some limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on BDP, including further studies on its mechanism of action, potential applications in cancer research, and its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration methods for BDP, as well as its potential side effects.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDP is in the field of neuroscience, where it has been shown to have a significant impact on neuronal activity. BDP has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, resulting in increased neuronal firing and improved cognitive function.
In addition to its potential applications in neuroscience, BDP has also been studied for its potential use in cancer research. BDP has been shown to have anti-cancer properties, with studies demonstrating that it can inhibit the growth of various types of cancer cells.
Propriétés
IUPAC Name |
1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-10-8-11(2)15(12(16)9-10)20-6-3-7-21-17-13(18)4-5-14(17)19/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXHALXPBQXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCON2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B4669777.png)
![4-{[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4669799.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4669814.png)
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4669833.png)
![6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4669839.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene](/img/structure/B4669851.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)

![2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4669867.png)
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)